molecular formula C16H13ClFN3O2S B10947910 4-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

4-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No.: B10947910
M. Wt: 365.8 g/mol
InChI Key: BCADWHMIVDAFHF-UHFFFAOYSA-N
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Description

4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of chloro, fluorobenzyl, pyrazolyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution could result in a different halogenated compound .

Scientific Research Applications

4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate these targets, leading to changes in cellular processes and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • **4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
  • **4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE
  • **4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE

Uniqueness

What sets 4-CHLORO-N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H13ClFN3O2S

Molecular Weight

365.8 g/mol

IUPAC Name

4-chloro-N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C16H13ClFN3O2S/c17-13-4-6-16(7-5-13)24(22,23)20-15-9-19-21(11-15)10-12-2-1-3-14(18)8-12/h1-9,11,20H,10H2

InChI Key

BCADWHMIVDAFHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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